molecular formula C8H13N3O B13552542 3-(1-ethyl-1H-pyrazol-5-yl)azetidin-3-ol

3-(1-ethyl-1H-pyrazol-5-yl)azetidin-3-ol

Cat. No.: B13552542
M. Wt: 167.21 g/mol
InChI Key: NZQBRKCAGFRSJQ-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-pyrazol-5-yl)azetidin-3-ol (CAS 1466119-65-2) is a high-value chemical building block featuring a fused azetidine and pyrazole heterocyclic system. With a molecular formula of C8H13N3O and a molecular weight of 167.21 g/mol, this compound serves as a versatile scaffold in pharmaceutical research and drug discovery . The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, provides significant structural rigidity and is a common motif in active pharmaceutical ingredients, as evidenced by its presence in approved drugs like Baricitinib, a JAK1/JAK2 inhibitor . The 1-ethyl-pyrazole moiety contributes to the molecule's physicochemical properties and its ability to engage in key hydrogen bonding interactions with biological targets. Researchers utilize this compound as a critical intermediate in the synthesis of more complex molecules. For instance, azetidine-pyrazole hybrids are explored in the development of targeted protein degraders for oncology, such as ROS1 degraders to overcome resistance mutations in non-small cell lung cancer, and in the design of MTA-cooperative PRMT5 inhibitors for selectively targeting MTAP-deleted cancers . This compound is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-(2-ethylpyrazol-3-yl)azetidin-3-ol

InChI

InChI=1S/C8H13N3O/c1-2-11-7(3-4-10-11)8(12)5-9-6-8/h3-4,9,12H,2,5-6H2,1H3

InChI Key

NZQBRKCAGFRSJQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C2(CNC2)O

Origin of Product

United States

Structural Elucidation and Advanced Characterization of 3 1 Ethyl 1h Pyrazol 5 Yl Azetidin 3 Ol and Its Derivatives

Spectroscopic Techniques for Structural Confirmation (e.g., High-Resolution NMR and Mass Spectrometry)

Spectroscopic analysis is the cornerstone for the structural elucidation of organic compounds. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools that, in concert, provide a comprehensive picture of molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy maps the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the deduction of the carbon-hydrogen framework. For 3-(1-ethyl-1H-pyrazol-5-yl)azetidin-3-ol, the expected NMR spectra would feature distinct signals corresponding to the ethyl, pyrazole (B372694), and azetidine (B1206935) moieties. While specific experimental data for this exact compound is not widely published, expected chemical shifts can be predicted based on extensive data for related N-substituted pyrazole and azetidine derivatives sci-hub.stnih.govrsc.org.

The ¹H NMR spectrum would be expected to show a triplet-quartet pattern for the N-ethyl group. The two non-equivalent protons on the pyrazole ring would appear as distinct doublets. The azetidine ring protons, being diastereotopic due to the adjacent stereocenter at C3, would likely present as complex multiplets. The hydroxyl and amine protons would appear as broad singlets, with their chemical shifts being solvent-dependent.

The ¹³C NMR spectrum would corroborate this structure, showing the expected number of signals for all unique carbon atoms, including those of the ethyl group, the five carbons of the pyrazole and azetidine rings, and the quaternary carbon of the azetidinol.

Predicted NMR Data for this compound

Moiety Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl -CH₂- ~4.1 (q) ~45
-CH₃ ~1.4 (t) ~15
Pyrazole H-3 ~7.4 (d) ~140
H-4 ~6.2 (d) ~105
C-5 - ~148
Azetidine -CH₂- (C2, C4) ~3.5 - 4.0 (m) ~55-60
C-3 - ~70

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions. q = quartet, t = triplet, d = doublet, m = multiplet.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental formula of a compound. For this compound (C₈H₁₃N₃O), HRMS would be used to confirm this composition by matching the experimentally observed mass to the calculated exact mass. The electrospray ionization (ESI) technique in positive mode would likely show a prominent protonated molecular ion [M+H]⁺.

X-ray Crystallographic Analysis of Related Azetidine and Pyrazole Architectures

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly documented, analysis of closely related N-substituted pyrazole and pyrazoline structures provides significant insight into the expected geometric parameters and packing motifs nih.govnih.gov.

Studies on various substituted pyrazoles reveal that these five-membered aromatic rings are typically planar nih.gov. The crystal packing is often governed by hydrogen bonding and other non-covalent interactions. For the target molecule, the hydroxyl and the secondary amine groups on the azetidine ring are capable of acting as both hydrogen bond donors and acceptors, suggesting that these interactions would play a crucial role in its crystal lattice formation.

The dihedral angle between the plane of the pyrazole ring and the plane of a substituent ring is a key geometric parameter. In related structures where a pyrazole is attached to another ring, this angle can vary. For example, in some N-substituted pyrazolines, the dihedral angle between the pyrazole ring and an attached phenyl ring can range from approximately 4° to 11° nih.govnih.gov. This suggests a near-coplanar arrangement is possible, though steric hindrance between the azetidine and ethyl groups could lead to a more twisted conformation in the target molecule.

Crystallographic Data for Representative N-Substituted Pyrazole Derivatives

Compound Crystal System Space Group Key Dihedral Angle (°) Reference
3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Orthorhombic Pbca 4.64(7) (Pyrazole/Fluorophenyl) nih.govnih.gov
5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Monoclinic P2₁/c 5.3(4) (Pyrazole/Fluorophenyl) nih.govnih.gov
1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Monoclinic P2₁/n 4.89(6) (Pyrazole/Fluorophenyl) nih.govnih.gov

This table presents data from related structures to illustrate typical crystallographic parameters.

Conformational Analysis and Geometrical Studies of the Scaffold

The four-membered azetidine ring is not necessarily planar. Gas-phase electron diffraction studies of the parent azetidine molecule show a puckered conformation with a dihedral angle of 37° rsc.org. For substituted azetidines, the degree of puckering and the preferred conformation (with substituents in axial or equatorial-like positions) depend on the nature and position of the substituents nih.gov. The presence of a bulky pyrazolyl group at the C-3 position would significantly influence the ring's geometry.

The second key conformational variable is the torsion or dihedral angle around the bond linking C5 of the pyrazole ring to C3 of the azetidine ring. This rotation dictates the relative orientation of the two heterocyclic systems. As observed in the crystal structures of related compounds, there is a tendency for substituted pyrazoles to adopt a conformation where the rings are nearly coplanar, which may be favored by π-system conjugation nih.govnih.gov. However, steric interactions between the N-ethyl group on the pyrazole and the azetidine ring could force a non-planar (twisted) conformation to minimize steric strain. Computational modeling studies, in conjunction with experimental data, would be invaluable for determining the lowest energy conformations and the rotational energy barrier between them.

Computational and Theoretical Investigations of 3 1 Ethyl 1h Pyrazol 5 Yl Azetidin 3 Ol

Quantum Chemical Calculations (e.g., DFT Studies, Frontier Molecular Orbital Analysis)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule, providing deep insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. superfri.org It offers a balance between accuracy and computational cost, making it suitable for molecules of this size. A typical DFT study on 3-(1-ethyl-1H-pyrazol-5-yl)azetidin-3-ol would begin with geometry optimization, where the most stable, lowest-energy three-dimensional arrangement of its atoms is determined. nih.gov This is often performed using a functional like B3LYP with a basis set such as 6-31G(d) or higher. nih.gov The optimization provides precise data on bond lengths, bond angles, and dihedral angles, confirming the molecule's most probable conformation. nih.gov

Interactive Table: Predicted Geometric Parameters for this compound (Representative)

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. sapub.org The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and reactive. ekb.eg FMO analysis helps predict how the molecule will participate in chemical reactions. youtube.com

Interactive Table: Calculated FMO Properties (Representative)

Molecular Dynamics Simulations for Conformational Flexibility

While quantum calculations provide a static, lowest-energy picture, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of conformational flexibility. nih.gov

In an MD simulation of this compound, the molecule would be placed in a simulated environment, typically a box of water molecules, to mimic physiological conditions. The simulation calculates the forces between all atoms and uses Newton's laws of motion to predict their subsequent positions and velocities over very short time steps (femtoseconds). mdpi.com By running the simulation for nanoseconds, one can observe the molecule's dynamic behavior, including the rotation of the ethyl group, puckering of the azetidine (B1206935) ring, and the formation of transient hydrogen bonds with water. nih.govnih.gov Analysis of the simulation trajectory can reveal the most populated conformations and the energy barriers between them, which is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site. nih.gov

In Silico Prediction of Molecular Interactions with Biological Macromolecules

In silico methods are used to computationally predict the interactions between a small molecule and a biological target, such as a protein or enzyme. amazonaws.com These predictions are vital in the early stages of drug discovery for screening potential drug candidates and identifying likely biological targets. nih.gov

For this compound, various software tools can predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions are based on the molecule's structural features and physicochemical properties like lipophilicity (LogP), solubility, and molecular weight. Such analyses can forecast whether the compound is likely to be orally bioavailable, cross the blood-brain barrier, or have potential toxic liabilities. nih.govasianpubs.org Furthermore, computational models can predict the compound's likely biological activities by comparing its structure to libraries of known active compounds. itmedicalteam.pl

Ligand Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target protein. nih.gov This method is essential for understanding the structural basis of a molecule's biological activity and for predicting its binding affinity. nih.gov

In a docking study, a 3D model of a target protein is used as a receptor. The ligand, this compound, is then computationally placed into the protein's binding site in numerous possible conformations and orientations. A scoring function evaluates each pose to estimate the binding affinity, typically reported as a binding energy in kcal/mol. nih.gov The results identify the most likely binding mode and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts with specific amino acid residues in the binding site. nih.gov These studies can reveal, for instance, that the hydroxyl group of the azetidine ring acts as a hydrogen bond donor or acceptor, while the pyrazole (B372694) ring engages in pi-stacking interactions. nih.gov

Interactive Table: Hypothetical Docking Results against a Kinase Target

Analysis of Electronic Properties and Reactivity Descriptors

Derived from the energies of frontier orbitals (HOMO and LUMO), a set of global reactivity descriptors can be calculated to quantify a molecule's electronic properties and predict its reactivity. ekb.eg These descriptors, based on conceptual DFT, provide a quantitative framework for understanding a molecule's chemical behavior. asrjetsjournal.org

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). A harder molecule is less reactive. ekb.eg

Global Softness (S): The reciprocal of hardness (S = 1/2η), indicating higher reactivity.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = χ²/2η). ekb.eg

These parameters help in comparing the reactivity of different molecules and in understanding the nature of their potential chemical interactions. asrjetsjournal.org

Interactive Table: Calculated Reactivity Descriptors (Representative)

Preclinical Pharmacological and Mechanistic Investigations of 3 1 Ethyl 1h Pyrazol 5 Yl Azetidin 3 Ol Analogues

Assessment of Biological Target Engagement in Cellular Assays

The initial stages of characterizing the therapeutic potential of 3-(1-ethyl-1H-pyrazol-5-yl)azetidin-3-ol analogues involve a thorough assessment of their interaction with specific biological targets within cancer cells. These investigations are crucial for understanding the molecular basis of their activity and for guiding further drug development efforts.

Enzyme Inhibition Studies (e.g., Kinases, Other Specific Enzymes)

A primary mechanism through which many pyrazole (B372694) derivatives exert their anticancer effects is through the inhibition of protein kinases, enzymes that play a pivotal role in cell signaling and proliferation. mdpi.comresearchgate.net Several pyrazole-based compounds have been identified as potent kinase inhibitors, targeting various members of the kinome. mdpi.comnih.gov For instance, research has highlighted the role of the pyrazole scaffold in the development of inhibitors for cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov

Studies on various pyrazole derivatives have demonstrated significant inhibitory activity against a range of kinases. For example, a series of 1,3,4-trisubstituted pyrazoles was evaluated against a panel of twelve protein kinases, revealing that the most potent compound could reduce the activity of AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ. nih.gov Similarly, novel pyrazole derivatives have been shown to exhibit strong inhibitory effects on CDK2/cyclin A2, with IC50 values in the micromolar range. nih.gov

Interactive Table: Kinase Inhibition Profile of Selected Pyrazole Analogues

Compound/Analogue Class Target Kinase IC50 (µM) Reference
Pyrazole Derivative 9 CDK2/cyclin A2 0.96 nih.gov
Pyrazole Derivative 7d CDK2/cyclin A2 1.47 nih.gov
Pyrazole Derivative 7a CDK2/cyclin A2 2.0 nih.gov
Pyrazole Derivative 4 CDK2/cyclin A2 3.82 nih.gov

Note: The data presented is for various pyrazole analogues and not specifically for this compound, for which specific public data is not available.

Receptor Modulation and Binding Assays (e.g., Allosteric Modulation)

Beyond enzyme inhibition, pyrazole analogues are also investigated for their ability to modulate the function of various cellular receptors. While specific data on the receptor modulation of this compound analogues is limited, the broader class of pyrazole derivatives has been studied in this context. For example, pyrazole-containing compounds have been evaluated for their interaction with receptors involved in cell signaling pathways that are often dysregulated in cancer.

Elucidation of Cellular and Subcellular Mechanisms of Action

Understanding the downstream cellular consequences of target engagement is critical to defining the anticancer potential of these compounds. Investigations into the cellular and subcellular mechanisms of action of pyrazole analogues have revealed their capacity to interfere with fundamental processes of cancer cell survival and proliferation.

Cell Cycle Progression Analysis in Preclinical Models

A hallmark of cancer is uncontrolled cell division, making the cell cycle a prime target for therapeutic intervention. Several pyrazole derivatives have been shown to induce cell cycle arrest at different phases, thereby halting the proliferation of cancer cells. nih.gov For instance, studies on novel pyrazole-indole hybrids demonstrated that the most potent compounds could induce cell cycle arrest. nih.gov One particular pyrazole derivative was found to arrest the cell cycle at the S and G2/M phases in triple-negative breast cancer cells.

Apoptosis Induction and Cell Death Pathway Characterization

The ability to induce programmed cell death, or apoptosis, is a key characteristic of effective anticancer agents. Numerous studies have reported the pro-apoptotic effects of pyrazole derivatives in various cancer cell lines. nih.gov Mechanistic studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. For example, certain pyrazole-indole hybrids have been shown to induce apoptosis in HepG2 cells. nih.gov The induction of apoptosis is often confirmed through assays that measure the activation of caspases, key enzymes in the apoptotic cascade.

Structure-Activity Relationship (SAR) Derivation and Optimization

The systematic modification of the chemical structure of this compound analogues allows for the elucidation of structure-activity relationships (SAR). nih.govresearchgate.net SAR studies are instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

For pyrazole-based kinase inhibitors, SAR studies have revealed the importance of specific substitutions on the pyrazole ring for enhanced activity and selectivity. mdpi.comnih.gov For example, in a series of pyrazole-based EGFR inhibitors, the nature and position of substituents on the thiadiazole and pyrazole rings were found to be critical for their inhibitory activity. nih.govnih.gov The presence of certain functional groups can influence the binding affinity of the compound to the target enzyme's active site. These studies guide medicinal chemists in the rational design of more effective and targeted anticancer agents.

Impact of Azetidine (B1206935) Ring Substituents on Biological Activity

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a structural motif found in numerous natural and synthetic bioactive compounds. The substitution pattern on the azetidine ring can significantly influence the pharmacological properties of the molecule.

While specific research on the impact of substituents on the azetidin-3-ol (B1332694) ring of this compound analogues is not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that modifications at this position could modulate factors such as:

Stereochemistry: The hydroxyl group at the 3-position of the azetidine ring introduces a chiral center. The stereochemistry at this position can be crucial for specific interactions with biological targets.

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor and acceptor, which can be critical for binding to target proteins. Substitution of this group or the introduction of other functional groups on the ring would alter these potential interactions.

In the broader context of azetidinone (a related β-lactam ring system) derivatives, the substituents on the ring have been shown to be critical for their biological activity, particularly their antimicrobial effects. For instance, the nature of the substituent at various positions of the azetidin-2-one (B1220530) ring has been demonstrated to influence the antibacterial spectrum and potency. However, it is important to note that azetidin-3-ol and azetidin-2-one are structurally and electronically distinct, and direct extrapolation of structure-activity relationships (SAR) should be made with caution.

Without specific studies on this compound analogues, the precise impact of azetidine ring substituents remains an area for further investigation.

Influence of Pyrazole Substituents on Target Interaction

The pyrazole moiety is a well-established pharmacophore with a broad range of biological activities. The substitution pattern on the pyrazole ring is a key determinant of its biological profile.

For analogues of this compound, modifications to the pyrazole ring could influence target interaction in several ways:

N-Substitution: The ethyl group at the N1 position of the pyrazole ring influences the molecule's steric and electronic properties. Varying this substituent could impact the orientation of the molecule within a binding pocket and its metabolic stability.

C-Substitution: Introduction of substituents at other positions on the pyrazole ring can directly interact with specific residues in a target protein, thereby enhancing or diminishing binding affinity. Structure-activity relationship studies on various pyrazole-based compounds have shown that the nature and position of substituents are critical for their activity. For example, in a series of pyrazole-based inhibitors, the presence and location of specific functional groups on the pyrazole ring were found to be crucial for potent and selective inhibition of target enzymes. scispace.com

Research on pyrazole derivatives has demonstrated that even small changes in substitution can lead to significant differences in biological activity, highlighting the importance of a thorough investigation of the SAR for this class of compounds. nih.gov

Chemical Biology Applications and Research Utility of the 3 1 Ethyl 1h Pyrazol 5 Yl Azetidin 3 Ol Scaffold

Role as a Chemical Probe for Biological Pathway Interrogation

While specific studies detailing the use of 3-(1-ethyl-1H-pyrazol-5-yl)azetidin-3-ol as a chemical probe are not extensively documented in publicly available research, the inherent properties of the azetidine-pyrazole scaffold make it a promising candidate for such applications. Chemical probes are small molecules used to study and manipulate biological systems. The rigid azetidine (B1206935) ring provides a defined three-dimensional structure, which can lead to highly specific interactions with biological targets.

The pyrazole (B372694) moiety is a well-established pharmacophore found in numerous biologically active compounds, known to participate in various binding interactions, including hydrogen bonding and pi-stacking. The combination of these two motifs in the this compound scaffold could allow for the development of potent and selective probes for interrogating the function of specific proteins and pathways. For instance, derivatives of this scaffold could be synthesized with photoreactive or fluorescent tags to enable target identification and visualization within a cellular context. The exploration of such derivatives as chemical probes remains an active area of research interest.

Scaffold Derivatization for Novel Chemical Entity Generation

The this compound scaffold serves as a versatile template for the generation of novel chemical entities through various derivatization strategies. The pyrazole ring offers multiple sites for modification, including the N1-ethyl group and the pyrazole ring itself. nih.govmdpi.com Additionally, the hydroxyl group on the azetidine ring can be functionalized, and the azetidine nitrogen can be substituted with a range of chemical moieties.

Synthetic routes to pyrazole derivatives are well-established and allow for the introduction of diverse substituents. nih.govmdpi.com Common derivatization approaches for the pyrazole moiety include the introduction of various functional groups at different positions of the ring to modulate the electronic and steric properties of the molecule. nih.gov Similarly, the azetidine core can be modified to explore different spatial arrangements and introduce new interaction points. researchgate.net

A variety of synthetic strategies have been employed to create libraries of compounds based on the pyrazole scaffold for screening against different biological targets. nih.govresearchgate.netminia.edu.eg These efforts have led to the discovery of compounds with a wide range of pharmacological activities.

Table 1: Examples of Derivatization Strategies for Pyrazole-Based Scaffolds

Position of Modification Type of Derivatization Potential Impact on Properties
Pyrazole N1-position Alkylation, Arylation Altering metabolic stability and binding interactions
Pyrazole C3-position Introduction of aryl or alkyl groups Modulating potency and selectivity
Pyrazole C4-position Halogenation, Nitration Fine-tuning electronic properties
Azetidine N-position Acylation, Sulfonylation Introducing new pharmacophoric features

Contribution to Structure-Based Drug Design Initiatives (Excluding Clinical Outcomes)

The defined conformation of the azetidine-pyrazole scaffold makes it an attractive candidate for structure-based drug design initiatives. nih.gov This design approach relies on the three-dimensional structure of a biological target to guide the design of potent and selective inhibitors. The rigidity of the azetidine ring can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity. researchgate.net

Molecular modeling and computational studies can be employed to predict the binding mode of this compound derivatives within the active site of a target protein. nih.gov This information can then be used to guide the synthesis of new analogs with improved binding characteristics. For example, the co-crystal structure of an inhibitor bound to its target can reveal key interactions that can be optimized through chemical modification. nih.gov

While specific structure-based design studies involving this compound are not widely reported, the pyrazole scaffold itself is a common feature in many inhibitors designed using these principles. mdpi.com The insights gained from these studies can be applied to the design of novel inhibitors based on the azetidine-pyrazole framework.

Exploration of Bioisosteric Replacements within the Azetidine-Pyrazole Framework

Bioisosteric replacement is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties to improve the potency, selectivity, or pharmacokinetic profile of a compound. cambridgemedchemconsulting.com Both the azetidine and pyrazole moieties within the this compound scaffold are amenable to bioisosteric replacement.

The azetidine ring can be considered a bioisostere of other small, saturated rings like cyclobutane (B1203170) or oxetane, or even acyclic fragments. researchgate.nettcichemicals.com Replacing the azetidine ring can alter the conformational constraints of the molecule and introduce new interactions with the target. For example, replacing a piperazine (B1678402) ring with a pyrrolidino-pyrazole has been explored to achieve good structural overlap while modifying other properties. blumberginstitute.org

Table 2: Potential Bioisosteric Replacements for the Azetidine-Pyrazole Framework

Original Moiety Potential Bioisosteres Rationale for Replacement
Azetidine Oxetane, Cyclobutane, Pyrrolidine To alter ring strain, polarity, and hydrogen bonding capacity
Pyrazole Imidazole, Triazole, Isoxazole, Thiophene To modify electronic distribution, metabolic stability, and patentability nih.govresearchgate.net
Ethyl group (on Pyrazole) Propyl, Cyclopropyl, Methoxyethyl To explore different steric and electronic effects

Future Perspectives and Research Trajectories

Emerging Synthetic Methodologies for Complex Azetidine-Pyrazole Hybrid Compounds

The synthesis of complex heterocyclic compounds like azetidine-pyrazole hybrids is an evolving field. Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. nih.govresearchgate.net Traditional methods often involve multi-step processes with challenging purification. niscpr.res.in Emerging strategies aim to overcome these limitations.

Green chemistry principles are increasingly being integrated into the synthesis of pyrazole (B372694) derivatives, utilizing eco-friendly solvents, renewable energy sources, and recyclable catalysts to create operationally simple and atom-economical pathways. nih.govresearchgate.net Methodologies such as multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials, are particularly promising for generating libraries of diverse azetidine-pyrazole analogs. nih.gov Furthermore, the development of novel catalytic systems, including biocatalysis and photoredox catalysis, could provide access to previously inaccessible chemical space and enable more precise control over stereochemistry, a critical factor in determining biological activity.

Synthetic StrategyDescriptionPotential Advantages
Green Chemistry Employs eco-friendly solvents, renewable energy, and recyclable catalysts. nih.govEnvironmentally benign, operationally simple, high atom economy. nih.gov
Multicomponent Reactions (MCRs) Combines three or more reactants in a single step to form a complex product. nih.govHigh efficiency, reduced waste, rapid generation of compound libraries.
Novel Catalysis Utilizes advanced catalysts like enzymes (biocatalysis) or light-activated catalysts (photoredox).High selectivity, mild reaction conditions, access to novel chemical transformations.
Flow Chemistry Reactions are performed in a continuously flowing stream rather than in a batch.Improved safety, scalability, and reaction control.

Advanced Computational Design for Rational Scaffold Modification

Computational chemistry and molecular modeling are indispensable tools for the rational design and optimization of bioactive compounds. For the 3-(1-ethyl-1H-pyrazol-5-yl)azetidin-3-ol scaffold, these approaches can guide modifications to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential off-target effects.

Advanced computational techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate structural features with biological activity. nih.gov Molecular docking simulations can elucidate the binding interactions between azetidine-pyrazole derivatives and their biological targets, providing insights for structure-based drug design. nih.govresearchgate.net These simulations help in prioritizing which modifications to the scaffold—such as altering substituents on the pyrazole or azetidine (B1206935) rings—are most likely to improve binding affinity. researchgate.net Moreover, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can be used early in the design phase to filter out compounds with unfavorable pharmacokinetic profiles, thereby reducing the attrition rate in later stages of drug development. mdpi.com

Computational ToolApplication in Scaffold ModificationKey Outcome
QSAR Predicts biological activity based on chemical structure. nih.govIdentifies key structural features for desired activity.
Molecular Docking Simulates the binding of a ligand to a biological target. nih.govGuides rational modifications to improve binding affinity and selectivity.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time.Assesses the stability of ligand-receptor complexes. researchgate.net
ADME Prediction Predicts the pharmacokinetic properties of a compound. mdpi.comPrioritizes compounds with favorable drug-like properties.

Identification of Novel Biological Targets for Azetidine-Pyrazole Derivatives

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govmdpi.com Hybrid molecules incorporating both pyrazole and azetidine rings have the potential to interact with a diverse array of biological targets. nih.gov

Future research will focus on systematically screening this compound and its analogs against large panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzyme families to uncover novel therapeutic applications. High-throughput screening (HTS) campaigns can rapidly assess the activity of these compounds against thousands of targets. Phenotypic screening, which evaluates the effects of compounds on cell models of disease, offers a complementary, target-agnostic approach to identify novel mechanisms of action. For instance, pyrazole derivatives have shown promise as anticancer agents by targeting kinases like VEGFR-2. nih.gov The unique three-dimensional structure of the azetidine-pyrazole scaffold may allow it to bind to novel or challenging targets that are intractable to more conventional chemical matter.

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

To fully comprehend the therapeutic potential and mechanism of action (MoA) of azetidine-pyrazole derivatives, a shift from a single-target perspective to a systems-level understanding is crucial. nih.gov Systems biology integrates various "omics" datasets (genomics, transcriptomics, proteomics, metabolomics) with computational modeling to build a holistic picture of how a compound affects cellular networks and pathways. frontiersin.orgbenthamscience.com

Q & A

Q. Key Data :

  • Yield improvements (from 45% to 72%) are achieved by slow addition of epoxy chloropropane during azetidine ring formation .
  • Purity (>95%) requires chromatography or recrystallization in ethanol/water mixtures .

How is the stereochemistry and molecular conformation of this compound characterized?

Basic Research Question
Structural elucidation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the azetidine C3-OH proton (δ 4.2–4.5 ppm) and pyrazole C5-proton (δ 6.8–7.1 ppm) .
  • X-ray crystallography : Reveals chair-like azetidine ring distortion due to steric hindrance from the ethyl-pyrazole substituent .
  • Computational modeling : DFT calculations predict intramolecular hydrogen bonding between the azetidine hydroxyl and pyrazole nitrogen, stabilizing the conformation .

What analytical methods are recommended for quantifying impurities in this compound?

Basic Research Question

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve azetidine diastereomers and pyrazole oxidation by-products .
  • LC-UV/IR : Detects residual solvents (e.g., DMF) at <0.1% levels, critical for pharmacological studies .
  • TGA-DSC : Confirms thermal stability up to 180°C, ensuring compound integrity during storage .

Advanced Tip : Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers if asymmetric synthesis introduces stereocenters .

How do reaction conditions impact the regioselectivity of pyrazole-azetidine coupling?

Advanced Research Question
Regioselectivity is influenced by:

  • Electrophilic directing groups : Electron-withdrawing substituents on pyrazole favor coupling at the C5 position .
  • Catalytic systems : Pd(PPh₃)₄ promotes Suzuki-Miyaura coupling for aryl-pyrazole linkages, while CuI/1,10-phenanthroline enhances azetidine C3-OH activation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing side reactions like azetidine ring-opening .

Case Study : Suboptimal Pd catalysis led to 20% undesired C3-C4 coupling; switching to CuI increased regioselectivity to 89% .

What biological mechanisms are hypothesized for this compound, and how are they validated?

Advanced Research Question

  • Enzyme inhibition : Structural analogs (e.g., azetidine-thiazolidinone hybrids) inhibit bacterial dihydrofolate reductase (DHFR) via competitive binding (IC₅₀ = 1.2 µM) .
  • Cellular assays : Dose-dependent cytotoxicity in Staphylococcus aureus (MIC = 8 µg/mL) correlates with membrane disruption observed via SEM .
  • Molecular docking : Pyrazole interactions with DHFR’s hydrophobic pocket and azetidine-OH hydrogen bonding to Asp27 residue validate target engagement .

How can contradictory data on the compound’s solubility and bioavailability be resolved?

Advanced Research Question

  • Solubility conflicts : Discrepancies arise from pH-dependent ionization (pKa ~9.5 for azetidine-OH). Use phosphate buffers (pH 7.4) for physiologically relevant measurements .
  • Bioavailability optimization : Nanoemulsion formulations (e.g., Tween-80/PEG 400) improve oral absorption from 12% to 38% in murine models .
  • Permeability assays : Parallel Artificial Membrane Permeability Assay (PAMPA) confirms logP = 1.8, aligning with moderate blood-brain barrier penetration .

What strategies mitigate azetidine ring instability during functionalization?

Advanced Research Question

  • Protecting groups : Boc-protection of the azetidine hydroxyl prevents ring-opening during pyrazole alkylation .
  • Low-temperature reactions : Conduct coupling steps at −20°C to suppress retro-aza-Michael additions .
  • Additives : Molecular sieves (4Å) absorb water, minimizing hydrolysis of the azetidine ring .

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